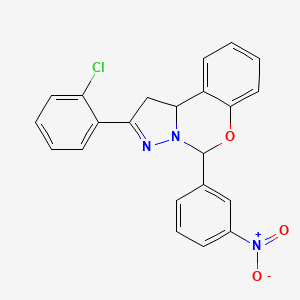
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylhydrazine and 3-nitrobenzaldehyde. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2-chlorophenylhydrazine with 3-nitrobenzaldehyde to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazolo-benzoxazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydroxide).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Used as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Interactions: It may bind to proteins or nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A closely related compound with similar structural features.
2-(2-Chlorophenyl)-5-(3-aminophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A derivative with an amino group instead of a nitro group.
Propriétés
Formule moléculaire |
C22H16ClN3O3 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16ClN3O3/c23-18-10-3-1-8-16(18)19-13-20-17-9-2-4-11-21(17)29-22(25(20)24-19)14-6-5-7-15(12-14)26(27)28/h1-12,20,22H,13H2 |
Clé InChI |
MRHZZVFWTCWBFO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
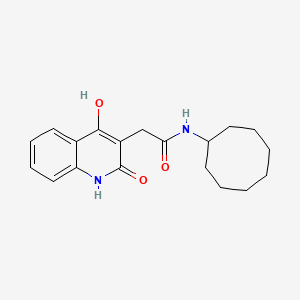
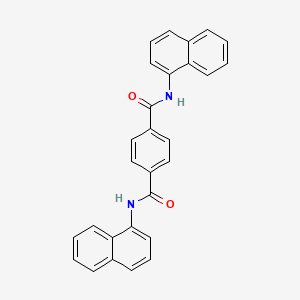
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
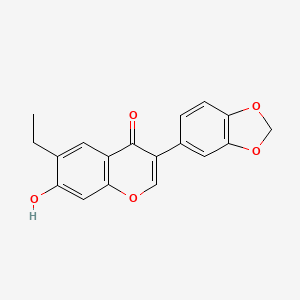
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
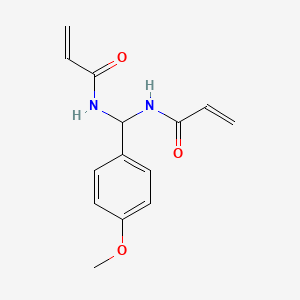


![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
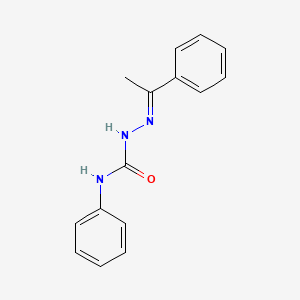
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
